[2-(Ethenyloxy)ethoxy]benzene
Description
[2-(Ethenyloxy)ethoxy]benzene is a vinyl ether derivative featuring a benzene ring substituted with an ethoxy chain terminating in an ethenyl (vinyl) group. Its structure enables reactivity in polymerization and functionalization reactions, making it a precursor in materials science and organic synthesis. The compound’s ethenyloxyethoxy moiety allows for crosslinking or copolymerization, particularly in applications requiring UV-curable resins or surfactants .
Properties
CAS No. |
18370-86-0 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-ethenoxyethoxybenzene |
InChI |
InChI=1S/C10H12O2/c1-2-11-8-9-12-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI Key |
LMINVPVFKAFJAZ-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of [2-(Ethenyloxy)ethoxy]benzene, highlighting structural variations, properties, and applications:
Structural and Functional Differences
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine in 1-(Ethenyloxy)-2-fluorobenzene) increases polarity and alters reaction kinetics in electrophilic substitutions compared to the parent compound . In contrast, the octyl chain in 1-[2-(Ethenyloxy)ethoxy]-4-octylbenzene enhances hydrophobicity, making it suitable for surfactant applications .
- Reactivity : The acrylate ester in VEEA enables rapid radical polymerization, critical for UV-curable inks, whereas [2-(Ethenyloxy)ethoxy]benzene’s vinyl group participates in cationic or thermal polymerization .
- Electronic Properties : Nitro-substituted analogs (e.g., 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene) exhibit extended conjugation, enabling applications in light-harvesting materials .
Physicochemical Properties
- Solubility: [2-(Ethenyloxy)ethoxy]benzene’s ethoxy chain improves solubility in polar solvents, while octyl-substituted derivatives favor nonpolar media .
- Thermal Stability : VEEA’s acrylate group lowers thermal stability compared to the parent compound, decomposing at ~244.5°C .
Preparation Methods
Reaction Mechanism
The NAS pathway typically employs a deprotonated phenol intermediate, generated using strong bases such as potassium carbonate or sodium hydride. This intermediate reacts with vinyl bromide or vinyl chloride in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran). The reaction proceeds via a two-step mechanism:
Optimization and Limitations
Yields for NAS-based syntheses range from 45% to 72%, depending on the base and solvent system. For example, McKinley and O’Shea (2007) achieved a 68% yield using potassium carbonate in DMF at 80°C. However, competing side reactions, such as over-alkylation or ring bromination, necessitate careful temperature control and stoichiometric precision.
Table 1: NAS Method Performance Comparison
Mitsunobu Reaction-Based Solid-Phase Synthesis
The Mitsunobu reaction offers a robust alternative for constructing aryl vinyl ethers, particularly in solid-phase systems. This method avoids harsh bases and enables precise control over regioselectivity.
Procedure Overview
Yu et al. (2012) developed a polystyrene-supported synthesis using 2-phenylsulfonylethanol as the solid-phase scaffold. Key steps include:
-
Mitsunobu Coupling : Reacting the immobilized sulfonylethanol with 2-ethoxyphenol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine.
-
DBU-Mediated Elimination : Treating the intermediate with 1,8-diazabicycloundec-7-ene (DBU) to eliminate the sulfone group, yielding the vinyl ether.
Advantages and Scalability
This method achieves yields up to 85% with >95% purity, making it suitable for high-throughput applications. The solid-phase approach minimizes byproduct formation and simplifies purification. However, the reliance on expensive DEAD and polystyrene resins limits cost-effectiveness for large-scale production.
Copper-Mediated Coupling with Boroxine Complexes
A copper-catalyzed coupling strategy using 2,4,6-trivinylcyclotriboroxane-pyridine complex has emerged as a highly efficient route.
Reaction Dynamics
McKinley and O’Shea (2007) demonstrated that copper(II) acetate mediates the coupling between phenols and the boroxine complex at room temperature. The pyridine ligand stabilizes the boroxine ring, facilitating transmetallation and subsequent vinyl group transfer.
Functional Group Tolerance
This method exhibits broad compatibility with electron-donating and electron-withdrawing substituents on the phenol ring. For example:
Radical-Mediated Vinylation
Radical chemistry provides a complementary pathway, particularly for substrates sensitive to ionic conditions.
Dibenzoyl Peroxide-Initiated Decarboxylation
Norén (2021) reported a radical-based approach using 1-[2-(ethenyloxy)benzyl]cyclohexa-2,5-diene-1-carboxylic acid as a precursor. Thermal decomposition of dibenzoyl peroxide generates benzoyloxy radicals, which abstract hydrogen from the carboxylic acid, yielding a cyclohexadienyl radical. Subsequent β-scission releases CO₂ and forms the desired vinyl ether.
Limitations
Competing pathways, such as dimerization of intermediate radicals, reduce overall efficiency. The requirement for high-purity precursors and stringent oxygen exclusion further complicates scale-up.
Cyclopolymerization of Divinyl Ethers
Industrial-scale production often utilizes cyclopolymerization techniques, as exemplified in crown ether synthesis.
HI/I₂-Initiated Polymerization
Kakuchi et al. (1998) described the cyclopolymerization of 1,2-bis[2-(2-vinyloxyethoxy)ethoxy]benzene using hydrogen iodide/iodine initiators. While primarily used for poly(benzo-19-crown-6)s, this method can be adapted for [2-(ethenyloxy)ethoxy]benzene by controlling monomer feed ratios.
Process Characteristics:
Comparative Analysis of Methods
Table 2: Method Comparison for [2-(Ethenyloxy)ethoxy]benzene Synthesis
| Method | Yield (%) | Scalability | Cost Efficiency | Functional Group Tolerance |
|---|---|---|---|---|
| NAS | 45–72 | Moderate | High | Moderate |
| Mitsunobu Solid-Phase | 85 | Low | Low | High |
| Copper-Boroxine Coupling | 65–82 | High | Moderate | High |
| Radical Decarboxylation | 55–60 | Low | Moderate | Low |
| Cyclopolymerization | >90 | High | High | Limited |
Q & A
Q. What are the common synthetic routes for [2-(Ethenyloxy)ethoxy]benzene, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves coupling reactions between ethynylbenzene derivatives and halogenated aromatic intermediates. For example, palladium-catalyzed Sonogashira coupling under inert conditions (e.g., nitrogen atmosphere) is effective for introducing ethynyl linkages. Key steps include:
- Intermediate Formation : Preparation of ethynylbenzene via dehydrohalogenation using strong bases like KOH.
- Coupling Reaction : Reaction with halogenated aryl ethers (e.g., brominated ethoxybenzene) using Pd(PPh₃)₄ as a catalyst .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.
Optimization : Yields >80% are achieved with stoichiometric CuI co-catalysis, anhydrous solvents, and temperatures of 60–80°C .
Q. How is the structure of [2-(Ethenyloxy)ethoxy]benzene validated experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic and computational methods:
- NMR : ¹H NMR shows characteristic peaks for the ethenyloxy group (δ 4.2–4.5 ppm for CH₂-O and δ 6.3–6.6 ppm for C=C-H) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 208.30 for C₁₂H₁₆O₂) .
- Computational Chemistry : Density Functional Theory (DFT) calculations validate bond angles and electronic properties .
Advanced Research Questions
Q. What are the key challenges in analyzing contradictory data on the compound’s oxidative stability?
- Methodological Answer : Discrepancies in oxidative stability studies (e.g., variable degradation products under KMnO₄ vs. CrO₃) arise from:
- Reaction Conditions : KMnO₄ in acidic media favors ketone formation, while CrO₃ in neutral conditions yields carboxylic acids .
- Steric Effects : The ethoxy group’s orientation influences accessibility to oxidizing agents.
Resolution : Controlled kinetic studies using differential scanning calorimetry (DSC) and in-situ FTIR can map degradation pathways .
Q. How can [2-(Ethenyloxy)ethoxy]benzene be functionalized for use in polymer chemistry?
- Methodological Answer : The ethenyloxy group enables radical or anionic polymerization:
- Radical Initiation : Use AIBN (azobisisobutyronitrile) at 70°C to form poly(ethylene glycol)-based copolymers.
- Post-Polymerization Modification : Click chemistry (e.g., thiol-ene reactions) introduces side chains for tailored hydrophilicity .
Applications : The resulting polymers exhibit tunable thermal transitions (Tg = 45–120°C) for drug delivery systems .
Q. What methodologies address the compound’s potential toxicity in biological systems?
- Methodological Answer : Toxicity profiling involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
